Alvocidib

Description

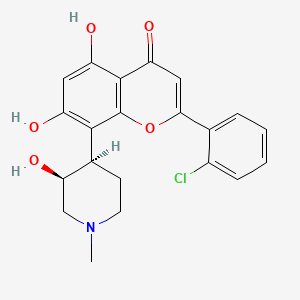

This compound is a synthetic flavonoid based on an extract from an Indian plant for the potential treatment of cancer. It works by inhibiting cyclin-dependent kinases, arresting cell division and causing apoptosis in non-small lung cancer cells.

This compound is the free base form of a synthetic N-methylpiperidinyl chlorophenyl flavone compound. As an inhibitor of cyclin-dependent kinase, this compound induces cell cycle arrest by preventing phosphorylation of cyclin-dependent kinases (CDKs) and by down-regulating cyclin D1 and D3 expression, resulting in G1 cell cycle arrest and apoptosis. This agent is also a competitive inhibitor of adenosine triphosphate activity.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 26 investigational indications.

structure given in first source

Properties

IUPAC Name |

2-(2-chlorophenyl)-5,7-dihydroxy-8-[(3S,4R)-3-hydroxy-1-methylpiperidin-4-yl]chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClNO5/c1-23-7-6-12(17(27)10-23)19-14(24)8-15(25)20-16(26)9-18(28-21(19)20)11-4-2-3-5-13(11)22/h2-5,8-9,12,17,24-25,27H,6-7,10H2,1H3/t12-,17+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIIVYFLTOXDAOV-YVEFUNNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C(C1)O)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@H]([C@@H](C1)O)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20904970 | |

| Record name | Flavopiridol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20904970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146426-40-6 | |

| Record name | Alvocidib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146426-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alvocidib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146426406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alvocidib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03496 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Flavopiridol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20904970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALVOCIDIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45AD6X575G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Alvocidib in Acute Myeloid Leukemia: A Technical Guide to the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alvocidib (formerly known as flavopiridol) is a potent, non-selective small molecule inhibitor of cyclin-dependent kinases (CDKs) with significant clinical activity in acute myeloid leukemia (AML).[1][2] Granted orphan drug designation by the U.S. Food and Drug Administration for AML, this compound's primary mechanism of action involves the inhibition of CDK9, a critical component of the positive transcription elongation factor b (P-TEFb).[3][4] This inhibition leads to the transcriptional suppression of key anti-apoptotic proteins, most notably Myeloid Cell Leukemia 1 (MCL-1), thereby inducing apoptosis in leukemia cells and sensitizing them to conventional chemotherapy.[5][6][7] This guide provides an in-depth review of this compound's molecular mechanism, summarizes key preclinical and clinical data, details relevant experimental protocols, and visualizes the core biological pathways and workflows.

Core Mechanism of Action: Transcriptional Repression via CDK9 Inhibition

The central mechanism of this compound's anti-leukemic effect is the disruption of transcriptional regulation in cancer cells, which are often highly dependent on the continuous expression of short-lived survival proteins.

The Role of CDK9 in Transcriptional Elongation

Cyclin-dependent kinase 9 (CDK9), in complex with its regulatory partner Cyclin T1, forms the active P-TEFb complex.[5] P-TEFb is a crucial regulator of transcriptional elongation. It is recruited to gene promoters where it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAP II).[2] This phosphorylation event releases RNAP II from a state of promoter-proximal pausing, allowing it to proceed with productive transcript elongation.[2]

In AML, this process is particularly vital for the expression of genes regulated by super-enhancers, which drive the transcription of oncogenes and survival-critical proteins.[8][9] One of the most critical of these proteins is MCL-1.

This compound-Mediated Inhibition and MCL-1 Downregulation

This compound functions as an ATP-competitive inhibitor of CDK9.[2] By binding to the ATP-binding pocket of CDK9, this compound prevents the phosphorylation of the RNAP II CTD.[2] This action effectively stalls transcriptional elongation, leading to a rapid depletion of messenger RNA (mRNA) transcripts, especially those with short half-lives.

MCL-1 is an anti-apoptotic member of the B-cell lymphoma 2 (BCL-2) protein family that is frequently overexpressed in AML and is essential for the survival of leukemia cells and leukemic stem cells.[5][7][10] The MCL1 gene transcript and its corresponding protein have very short half-lives. This makes AML cells exquisitely dependent on continuous MCL1 transcription for survival. By inhibiting CDK9, this compound causes a rapid and profound downregulation of MCL-1 protein levels, tipping the cellular balance towards apoptosis.[5][8][11] This depletion of MCL-1 is considered the primary driver of this compound's single-agent and synergistic activity in AML.[11]

Rationale for Combination Therapies

The targeted downregulation of MCL-1 provides a strong rationale for combining this compound with other anti-leukemic agents.

-

With Conventional Chemotherapy (e.g., Cytarabine, Mitoxantrone): The "FLAM" regimen (this compound followed by Cytarabine and Mitoxantrone) is built on the principle of timed sequential therapy.[1][2] this compound first depletes MCL-1, a key resistance factor to chemotherapy, thereby priming the AML cells. The subsequent administration of DNA-damaging agents is then significantly more effective at inducing apoptosis.[11]

-

With BCL-2 Inhibitors (e.g., Venetoclax): Resistance to the BCL-2 inhibitor Venetoclax is often mediated by the upregulation of MCL-1.[10][12] By suppressing MCL-1, this compound can restore or enhance sensitivity to Venetoclax.[13] This dual targeting of two critical anti-apoptotic proteins represents a promising strategy to overcome resistance.[12][13]

Summary of Clinical Data

Clinical trials have demonstrated encouraging efficacy for this compound-containing regimens in both newly diagnosed and relapsed/refractory AML populations.

Table 1: Efficacy of this compound Regimens in Newly Diagnosed AML

| Regimen | Phase | Patient Population | Key Efficacy Endpoint (CR Rate) | Reference(s) |

|---|---|---|---|---|

| FLAM (this compound + Cytarabine + Mitoxantrone) | II | Newly Diagnosed, Non-favorable risk | 70% (vs. 46%-57% for 7+3) | [2][6][8] |

| This compound + 7+3 (Cytarabine + Daunorubicin) | I | Newly Diagnosed (≤65 years), Non-favorable risk | 69% |[5][6][14] |

Table 2: Efficacy of this compound Regimens in Relapsed/Refractory (R/R) AML

| Regimen | Phase | Patient Population | Key Efficacy Endpoint (CR/CRi Rate) | Reference(s) |

|---|---|---|---|---|

| FLAM | I/II | R/R AML | ~30-40% | [1][2] |

| FLAM (Zella 201) | II | R/R AML, MCL-1 Dependent (≥40%) | 56% (Composite CR) | [7][15] |

| This compound + Venetoclax | Ib | R/R AML | 11.4% (CR + CRi) |[12] |

Table 3: Common Grade ≥3 Non-Hematologic Toxicities Associated with this compound Regimens

| Toxicity | Frequency (%) | Context / Regimen | Reference(s) |

|---|---|---|---|

| Diarrhea | 24 - 44% | This compound + 7+3 / Zella 201 | [6][14][15] |

| Tumor Lysis Syndrome (TLS) | 20 - 34% | This compound + 7+3 / Zella 201 | [6][14][15] |

| Cytokine Release Syndrome | Dose-Limiting Toxicity (DLT) in one study | this compound + 7+3 |[6][14] |

Key Experimental Protocols

The elucidation of this compound's mechanism of action relies on a set of standard molecular and cellular biology techniques.

Western Blotting for MCL-1 Protein Quantification

This protocol is used to visualize and quantify the decrease in MCL-1 protein levels following this compound treatment.

Methodology:

-

Cell Culture and Treatment: Culture AML cell lines (e.g., MV4-11, MOLM-13) to mid-log phase. Treat cells with a dose-range of this compound (e.g., 50-300 nM) or vehicle control (DMSO) for a specified time (e.g., 4-6 hours).

-

Lysis: Harvest and wash cells with cold PBS. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein lysates in Laemmli buffer and separate 20-40 µg of protein per lane on a 4-12% SDS-polyacrylamide gel.

-

Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST. Incubate overnight at 4°C with a primary antibody specific for MCL-1 (e.g., rabbit anti-MCL-1). Also probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., mouse anti-β-actin or anti-GAPDH).

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate for 1 hour with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP). Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity using densitometry software (e.g., ImageJ). Normalize MCL-1 band intensity to the corresponding loading control.

Annexin V/PI Staining for Apoptosis Quantification

This flow cytometry-based assay is used to measure the induction of apoptosis and cell death.

Methodology:

-

Cell Treatment: Treat AML cells with this compound or vehicle control as described above for a longer duration (e.g., 24-48 hours).

-

Staining: Harvest approximately 1-5 x 10^5 cells per sample. Wash with cold PBS and resuspend in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Add additional Binding Buffer and analyze the samples immediately on a flow cytometer.

-

Analysis: Gate the cell populations to quantify:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Conclusion and Future Directions

This compound's mechanism of action in AML is firmly rooted in its ability to inhibit CDK9, leading to the transcriptional repression of the critical survival protein MCL-1. This mechanism not only induces apoptosis directly but also provides a powerful synergistic foundation for combination therapies with both standard chemotherapy and targeted agents like Venetoclax. Clinical data have validated this approach, showing high remission rates in specific AML populations. Future research will likely focus on refining patient selection through biomarkers of MCL-1 dependency, optimizing combination strategies to mitigate toxicity and overcome resistance, and exploring its role in other hematologic malignancies driven by transcriptional addiction.

References

- 1. Clinical activity of this compound (flavopiridol) in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. bionews.com [bionews.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Phase I study of this compound plus cytarabine/mitoxantrone or cytarabine/daunorubicin for acute myeloid leukemia in Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ASCO – American Society of Clinical Oncology [asco.org]

- 9. Tolero Pharmaceuticals Presents Data Demonstrating Profound Synergy Of this compound And Bromodomain Protein Inhibitors In Nonclinical Models Of Acute Myeloid Leukemia - BioSpace [biospace.com]

- 10. Cyclin-dependent kinase (CDK) 9 and 4/6 inhibitors in acute myeloid leukemia (AML): a promising therapeutic approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ashpublications.org [ashpublications.org]

- 12. A Phase 1b Study of Venetoclax and this compound in Patients With Relapsed/Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. oncotarget.com [oncotarget.com]

- 14. Phase I Study of this compound Followed by 7+3 (Cytarabine + Daunorubicin) in Newly Diagnosed Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ashpublications.org [ashpublications.org]

An In-depth Technical Guide to the Alvocidib CDK9 Inhibition Pathway

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of Alvocidib's mechanism of action as a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9). It covers the core signaling pathway, downstream cellular effects, quantitative efficacy data, and detailed protocols for key experimental validation.

Introduction: Targeting Transcriptional Addiction in Cancer

Cancer is often characterized by an uncontrolled proliferation driven by the overexpression of oncogenes and anti-apoptotic proteins. Many cancer cells become dependent on the continuous, high-level transcription of these key survival genes, a phenomenon known as "transcriptional addiction".[1] Cyclin-Dependent Kinase 9 (CDK9) has emerged as a critical node in this process. As the catalytic engine of the Positive Transcription Elongation Factor b (P-TEFb) complex, CDK9 is a central regulator of gene transcription.[1][2]

This compound (also known as flavopiridol) is a synthetic flavonoid that functions as a potent CDK inhibitor with high affinity for CDK9.[3][4][5] Its primary mechanism of action involves the suppression of transcriptional elongation, leading to the downregulation of short-lived proteins essential for cancer cell survival, such as Myeloid Cell Leukemia-1 (Mcl-1) and c-Myc.[6][7] This guide delves into the technical details of the this compound-CDK9 inhibition pathway.

The Core CDK9 Signaling Pathway

The regulation of transcription by RNA Polymerase II (Pol II) is a multi-step process. A key regulatory checkpoint occurs shortly after initiation, where Pol II pauses in the promoter-proximal region. The release from this pause to enter productive elongation is controlled by the P-TEFb complex.[8][9]

-

P-TEFb Complex: The core P-TEFb complex is a heterodimer consisting of the catalytic subunit, CDK9, and a regulatory cyclin partner, most commonly Cyclin T1.[1][2]

-

Transcriptional Elongation Control: P-TEFb's primary function is to phosphorylate two key substrates to promote transcriptional elongation:

-

RNA Polymerase II: CDK9 phosphorylates the C-terminal domain (CTD) of the largest subunit of Pol II, specifically at the Serine 2 (Ser2) position of its heptapeptide repeats.[1][10] This phosphorylation is the crucial signal for the transition from a paused state to productive elongation.[11]

-

Negative Elongation Factors (N-TEFs): CDK9 also phosphorylates and inactivates negative regulators like the DRB Sensitivity-Inducing Factor (DSIF) and the Negative Elongation Factor (NELF), which are responsible for establishing the promoter-proximal pause.[8][9]

-

In many cancers, this pathway is hyperactivated to drive the expression of genes that sustain malignant growth and survival.[1]

This compound's Mechanism of Action

This compound exerts its anti-neoplastic effects by directly targeting the ATP-binding pocket of CDK9, thereby inhibiting its kinase activity.[12] This competitive inhibition sets off a cascade of downstream events.

-

Inhibition of P-TEFb Activity: this compound binding to CDK9 prevents the phosphorylation of its key substrates.

-

Suppression of Pol II CTD Phosphorylation: The lack of Ser2 phosphorylation on the Pol II CTD prevents the release of paused polymerase.[13]

-

Transcriptional Arrest: This results in a global inhibition of transcriptional elongation, effectively shutting down the production of nascent mRNA transcripts.[4][8] This effect is particularly detrimental for transcripts with short half-lives, which require constant replenishment.[1][7]

References

- 1. benchchem.com [benchchem.com]

- 2. CDK9: A Key regulator of RNA Polymerase II Transcription - BioXone [bioxone.in]

- 3. Page loading... [guidechem.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Flavopiridol as cyclin dependent kinase (CDK) inhibitor: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. d-nb.info [d-nb.info]

- 7. Transcriptional Silencing of MCL-1 Through Cyclin-Dependent Kinase Inhibition in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. P-TEFb - Wikipedia [en.wikipedia.org]

- 9. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. benchchem.com [benchchem.com]

- 12. P-TEFb: The master regulator of transcription elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound inhibits IRF4 expression via super‐enhancer suppression and adult T‐cell leukemia/lymphoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]

Flavopiridol: From Natural Product to Clinical Candidate - A Technical Guide

Abstract

Flavopiridol (Alvocidib) is a semi-synthetic flavonoid that has garnered significant attention as a potent inhibitor of cyclin-dependent kinases (CDKs), key regulators of the cell cycle and transcription.[1] This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and biological activity of flavopiridol. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols for its synthesis and key biological assays, along with a summary of its mechanism of action and relevant quantitative data from preclinical and clinical studies.

Discovery and Origin

Flavopiridol is a synthetic flavonoid derived from rohitukine, a chromone alkaloid.[2] Rohitukine was originally isolated from the Indian medicinal plant Dysoxylum binectariferum.[2] The journey from this natural product to the clinical candidate flavopiridol represents a notable example of natural product-inspired drug discovery. While rohitukine itself possesses some biological activity, synthetic modifications led to the development of flavopiridol with significantly enhanced potency as a CDK inhibitor.[3] Flavopiridol was the first CDK inhibitor to enter human clinical trials, marking a significant milestone in the development of this class of anti-cancer agents.[1]

Chemical Synthesis of Flavopiridol

The total synthesis of flavopiridol is a multi-step process that has been a subject of considerable research. One common synthetic route begins with the condensation of 1,3,5-trimethoxybenzene and 1-methyl-4-piperidone.[4][5] The following diagram and protocol provide a detailed overview of a representative synthesis.

Synthesis Workflow

Experimental Protocol for Synthesis

This protocol is a composite of reported synthetic steps and should be adapted and optimized for specific laboratory conditions.

Step 1: Condensation to Alkene Intermediate [4][5]

-

To a solution of 1,3,5-trimethoxybenzene in glacial acetic acid, add N-methyl-4-piperidone.

-

Saturate the mixture with hydrogen chloride gas.

-

Heat the reaction mixture at 100°C for 5-6 hours.

-

After cooling, pour the mixture into ice water and neutralize with a suitable base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the alkene intermediate.

Step 2: Hydroboration-Oxidation to Arylpiperidinol [4][5]

-

Dissolve the alkene intermediate in anhydrous tetrahydrofuran (THF).

-

Add borane-THF complex dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 9-10 hours.

-

Carefully add water, followed by aqueous sodium hydroxide and hydrogen peroxide.

-

Stir the mixture for 1-2 hours.

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate and purify by column chromatography to obtain the arylpiperidinol.

Step 3: Swern Oxidation to Arylpiperidone [5]

-

Prepare a solution of oxalyl chloride in anhydrous dichloromethane and cool to -78°C.

-

Add dimethyl sulfoxide (DMSO) dropwise.

-

Add a solution of the arylpiperidinol in dichloromethane.

-

Stir for 30-60 minutes at -78°C.

-

Add triethylamine and allow the reaction to warm to room temperature.

-

Quench the reaction with water and extract the product.

-

Wash the organic layer, dry, and concentrate. Purify by column chromatography to yield the arylpiperidone.

Step 4: Acylation to Acetophenone Intermediate [5]

-

To a solution of the arylpiperidone in dichloromethane, add boron trifluoride etherate at 0°C.

-

Add acetic anhydride and stir at room temperature for 2-3 hours.

-

Quench the reaction and perform an aqueous workup.

-

The resulting intermediate is then saponified using aqueous potassium hydroxide in methanol at room temperature for 1 hour.

-

Neutralize, extract, and purify to obtain the acetophenone intermediate.

Step 5: Benzoylation and Cyclization to Benzoylated Flavone [4][5]

-

Dissolve the acetophenone intermediate in pyridine and cool to 0°C.

-

Add 2-chlorobenzoyl chloride and stir at room temperature for 2 hours.

-

Add powdered potassium hydroxide and heat to 50°C for 30-40 minutes.

-

Cool the mixture and add glacial acetic acid and concentrated sulfuric acid.

-

Heat to 100°C for 1-2 hours to effect dehydration.

-

Perform an aqueous workup and purify the product to yield the benzoylated flavone.

Step 6: Debenzoylation to Dimethyl-flavopiridol [5]

-

Treat the benzoylated flavone with a solution of 50% sodium hydroxide in methanol at room temperature for 1 hour.

-

Neutralize the reaction mixture and extract the product.

-

Purify by column chromatography to obtain dimethyl-flavopiridol.

Step 7: Demethylation to Flavopiridol [5]

-

Heat a mixture of dimethyl-flavopiridol and pyridine hydrochloride at 180-200°C for 1-2 hours.

-

Cool the reaction, add water, and collect the precipitate by filtration.

-

Wash the solid with water and methanol/water.

-

Purify the crude product by recrystallization or column chromatography to yield flavopiridol.

Mechanism of Action and Signaling Pathways

Flavopiridol exerts its anti-cancer effects primarily through the inhibition of multiple cyclin-dependent kinases (CDKs). It acts as an ATP-competitive inhibitor of CDKs including CDK1, CDK2, CDK4, CDK6, CDK7, and CDK9.[6][7][8][9] Inhibition of these kinases disrupts key cellular processes such as cell cycle progression and transcription.

Cell Cycle Regulation

By inhibiting CDKs 1, 2, 4, and 6, flavopiridol induces cell cycle arrest at both the G1/S and G2/M transitions.[10] This prevents cancer cells from progressing through the division cycle.

Induction of Apoptosis

Flavopiridol induces apoptosis, or programmed cell death, in cancer cells through both intrinsic and extrinsic pathways.[10] This is achieved by downregulating anti-apoptotic proteins such as Mcl-1 and Bcl-2, and promoting the cleavage of PARP, a hallmark of apoptosis.[11][12]

Inhibition of Transcription

Flavopiridol is a potent inhibitor of CDK9, a component of the positive transcription elongation factor b (P-TEFb).[6] Inhibition of CDK9 prevents the phosphorylation of the C-terminal domain of RNA polymerase II, which is essential for transcriptional elongation. This leads to a global shutdown of transcription, particularly affecting the expression of short-lived mRNAs that encode for proteins crucial for cancer cell survival.

Quantitative Data

In Vitro Kinase Inhibitory Activity

| Kinase | IC50 (nM) |

| CDK1 | 30 - 100 |

| CDK2 | 100 - 170 |

| CDK4 | 100 - 170 |

| CDK6 | 60 - 100 |

| CDK7 | 300 - 875 |

| CDK9 | 10 - 20 |

Note: IC50 values are approximate and can vary depending on the assay conditions.[1][6][13][14]

In Vitro Cytotoxicity

| Cell Line | Cancer Type | IC50 (nM) |

| HCT116 | Colon Carcinoma | 13 |

| A2780 | Ovarian Carcinoma | 15 |

| PC3 | Prostate Carcinoma | 10 |

| MiaPaCa-2 | Pancreatic Carcinoma | 36 |

| LNCaP | Prostate Carcinoma | 16 |

| K562 | Chronic Myelogenous Leukemia | 130 |

| KKU-055 | Cholangiocarcinoma | 40.1 |

| KKU-100 | Cholangiocarcinoma | 91.9 |

| KKU-213 | Cholangiocarcinoma | 58.2 |

| KKU-214 | Cholangiocarcinoma | 56.0 |

| CD133high/CD44high | Lung Cancer Stem Cells | 676.3 |

Note: IC50 values are for a 72-hour drug exposure unless otherwise specified.[6][13][14][15]

Clinical Pharmacokinetics

| Parameter | Value |

| Maximum Tolerated Dose (MTD) - 72h infusion | 40 mg/m²/24h |

| MTD - 1h infusion (pediatric) | 62.5 mg/m²/day for 3 days |

| Steady-state Plasma Concentration (at MTD) | ~417 nM |

| Plasma Clearance | ~8.0 - 11.3 L/h/m² |

| Terminal Half-life | ~26 hours |

Note: Pharmacokinetic parameters can vary based on the patient population and dosing schedule.[16][17][18][19]

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is for determining the cytotoxic effects of flavopiridol on cancer cell lines.

References

- 1. Flavopiridol, the first cyclin-dependent kinase inhibitor to enter the clinic: current status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design, Synthesis, Antiproliferative and CDK2-Cyclin A Inhibitory Activity of Novel Flavopiridol Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. selleckchem.com [selleckchem.com]

- 7. selleck.co.jp [selleck.co.jp]

- 8. Mechanisms of action of flavopiridol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Pharmacological Implications of Flavopiridol: An Updated Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Phase I clinical and pharmacokinetic trial of the cyclin-dependent kinase inhibitor flavopiridol - ProQuest [proquest.com]

- 17. Phase I clinical and pharmacokinetic study of flavopiridol in children with refractory solid tumors: a Children's Oncology Group Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

- 19. Clinical response and pharmacokinetics from a phase 1 study of an active dosing schedule of flavopiridol in relapsed chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Alvocidib Target Validation in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alvocidib (formerly known as flavopiridol) is a potent small molecule inhibitor of cyclin-dependent kinases (CDKs) with significant anti-cancer activity.[1][2] This technical guide provides a comprehensive overview of the molecular targets of this compound, its mechanism of action in inducing apoptosis in cancer cells, and detailed protocols for key validation experiments. The primary focus is on the inhibition of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription, and the subsequent downstream effects on apoptosis signaling pathways. This document is intended to serve as a resource for researchers and drug development professionals working on the validation of this compound and similar CDK inhibitors.

Introduction

This compound is a synthetic flavonoid derived from rohitukine, a natural product.[1] It acts as a competitive inhibitor of ATP, binding to the ATP-binding pocket of CDKs.[3] While it inhibits a broad spectrum of CDKs, its most potent activity is against CDK9.[1][2] The inhibition of CDK9 disrupts the positive transcription elongation factor b (P-TEFb) complex, leading to a global shutdown of mRNA transcription, particularly of short-lived transcripts that encode for survival proteins.[1][4] This ultimately triggers apoptosis in cancer cells, making this compound a promising therapeutic agent for various malignancies, including acute myeloid leukemia (AML).[1][5]

Molecular Targets and Mechanism of Action

This compound's primary mechanism of action is the inhibition of CDK9, a key component of the P-TEFb complex. P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a critical step for the transition from abortive to productive transcription elongation.[4][6] By inhibiting CDK9, this compound prevents RNAPII phosphorylation, leading to a global decrease in mRNA transcription.[6]

This transcriptional repression disproportionately affects proteins with short half-lives, which are often critical for cancer cell survival. A key example is the anti-apoptotic protein Mcl-1, a member of the Bcl-2 family.[5] The downregulation of Mcl-1 disrupts the balance of pro- and anti-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway.[3][7]

Furthermore, this compound-mediated CDK9 inhibition can also lead to the upregulation of the pro-apoptotic BH3-only protein BIM via the suppression of miR17-92.[3] The collective effect of downregulating anti-apoptotic proteins like Mcl-1 and upregulating pro-apoptotic proteins like BIM culminates in caspase activation and programmed cell death.

Signaling Pathway Diagram

Caption: this compound's mechanism of action targeting the CDK9/P-TEFb complex.

Quantitative Data

The efficacy of this compound has been quantified across various cancer cell lines and against different kinases. The following tables summarize key inhibitory concentrations (IC50).

Table 1: this compound IC50 Values against Cyclin-Dependent Kinases

| Kinase | IC50 (nM) |

| CDK1/CycB | 30 |

| CDK2/CycE | 170 |

| CDK4/CycD1 | 100 |

| CDK6/CycD3 | Not specified |

| CDK7/CycH | 300 |

| CDK9/CycT1 | ~41 |

Data compiled from multiple sources.[3][4]

Table 2: this compound Cytotoxicity (IC50) in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| Hut78 | Cutaneous T-cell Lymphoma | <100 |

| ST-1 | Adult T-cell Leukemia/Lymphoma | 30.1 |

| KOB | Adult T-cell Leukemia/Lymphoma | 60.1 |

| KK-1 | Adult T-cell Leukemia/Lymphoma | 55.8 |

| HCT116 | Colon Carcinoma | 13 |

| A2780 | Ovarian Carcinoma | 15 |

| PC3 | Prostate Carcinoma | 10 |

| Mia PaCa-2 | Pancreatic Carcinoma | 36 |

| LNCAP | Prostate Carcinoma | 16 |

| K562 | Chronic Myelogenous Leukemia | 130 |

| MCF-7 | Breast Carcinoma | Not specified |

| MDA-MB-468 | Breast Carcinoma | Not specified |

Data compiled from multiple sources.[3][8]

Experimental Protocols

This section provides detailed methodologies for key experiments to validate the target and mechanism of action of this compound in cancer cells.

Kinase Activity Assay

This assay determines the in vitro inhibitory activity of this compound against recombinant CDK9/Cyclin T1.

Materials:

-

Recombinant human CDK9/Cyclin T1 enzyme

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ATP

-

Kinase substrate (e.g., a peptide substrate for CDK9)

-

This compound (serial dilutions)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

-

Plate reader for luminescence detection

Protocol:

-

Prepare serial dilutions of this compound in kinase assay buffer. A common starting point is a 10-point, 3-fold dilution series starting from 1 mM.

-

Prepare a 4x solution of CDK9/Cyclin T1 enzyme in kinase assay buffer.

-

Prepare a 2x solution of the kinase substrate and ATP in kinase assay buffer. A typical ATP concentration is 10 µM.

-

In a 384-well plate, add 2.5 µL of the 4x this compound dilutions. Include positive (DMSO vehicle) and negative (no enzyme) controls.

-

Initiate the kinase reaction by adding 2.5 µL of the 4x CDK9/Cyclin T1 solution to all wells except the blanks.

-

Immediately add 5 µL of the 2x substrate/ATP mixture to all wells. The final reaction volume will be 10 µL.

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), which should be within the linear range of the kinase reaction.

-

Stop the reaction and detect ADP production following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ Reagent to deplete unused ATP, followed by a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence of each well using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the positive control and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation status of key proteins in the this compound signaling pathway.

Materials:

-

Cancer cell lines (e.g., Hut78, AML cell lines)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-CDK9, anti-phospho-RNAPII Ser2, anti-Mcl-1, anti-BIM, anti-GAPDH or β-actin as a loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment and Lysis:

-

Seed cancer cells and treat with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Wash cells with cold PBS and lyse with ice-cold lysis buffer containing inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Sample Preparation and SDS-PAGE:

-

Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

-

Analyze the band intensities to quantify changes in protein expression or phosphorylation.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis by this compound.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (or similar, containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Protocol:

-

Cell Treatment:

-

Treat cancer cells with this compound at various concentrations for a desired time (e.g., 48 hours) to induce apoptosis.[9]

-

-

Cell Harvesting:

-

Harvest the cells (including floating cells) and wash them with cold PBS.

-

-

Staining:

-

Resuspend the cells in 1x binding buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1x binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Distinguish between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic/necrotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.

-

Experimental Workflow Diagram

Caption: Workflow for this compound target validation experiments.

Conclusion

This compound effectively targets the CDK9/P-TEFb complex, leading to transcriptional repression of key survival genes like Mcl-1 and subsequent induction of apoptosis in a variety of cancer cell lines. The experimental protocols detailed in this guide provide a robust framework for the validation of this compound's mechanism of action. The quantitative data presented underscores its potency and broad applicability in oncology research and development. This comprehensive guide serves as a valuable resource for scientists dedicated to advancing our understanding and application of CDK inhibitors in cancer therapy.

References

- 1. Page loading... [guidechem.com]

- 2. Flavopiridol as cyclin dependent kinase (CDK) inhibitor: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pharmasalmanac.com [pharmasalmanac.com]

- 4. CDK9 Inhibitor Induces Apoptosis, Autophagy, and Suppression of Tumor Growth in Adult T-Cell Leukemia/Lymphoma [jstage.jst.go.jp]

- 5. researchgate.net [researchgate.net]

- 6. kumc.edu [kumc.edu]

- 7. Clinical activity of this compound (flavopiridol) in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound inhibits IRF4 expression via super‐enhancer suppression and adult T‐cell leukemia/lymphoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bionews.com [bionews.com]

The Role of Alvocidib in Cell Cycle Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alvocidib, also known as flavopiridol, is a potent small molecule inhibitor of cyclin-dependent kinases (CDKs) that plays a critical role in the regulation of the cell cycle and transcription. By targeting multiple CDKs, this compound induces cell cycle arrest, primarily at the G1 and G2 phases, and promotes apoptosis in a wide range of cancer cell lines. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in cell cycle arrest. It includes a compilation of quantitative data on its inhibitory activity, detailed experimental protocols for assessing its effects, and diagrams of the key signaling pathways involved.

Introduction

This compound is a synthetic flavonoid derived from rohitukine, a natural product isolated from the Indian tree Dysoxylum binectariferum.[1] It was the first CDK inhibitor to enter human clinical trials and has been investigated for the treatment of various malignancies, including leukemia, lymphoma, and solid tumors.[2][3] The primary mechanism of action of this compound is the competitive inhibition of the ATP-binding pocket of CDKs, leading to a blockade of their kinase activity.[3][4] This inhibition disrupts the normal progression of the cell cycle and can trigger programmed cell death.

Mechanism of Action: Inhibition of Cyclin-Dependent Kinases

The eukaryotic cell cycle is a tightly regulated process driven by the sequential activation of CDKs. These serine/threonine kinases form active complexes with their regulatory partners, cyclins, to phosphorylate a multitude of substrates that control cell cycle transitions. This compound exhibits broad-spectrum inhibitory activity against several key CDKs involved in both cell cycle progression and transcriptional regulation.[1][4]

Targeting Cell Cycle CDKs

This compound effectively inhibits CDK1, CDK2, CDK4, and CDK6, which are essential for the G1/S and G2/M transitions.[1][4]

-

G1 Phase Arrest: By inhibiting CDK4/cyclin D and CDK2/cyclin E complexes, this compound prevents the phosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F family of transcription factors, thereby blocking the expression of genes required for S-phase entry. This leads to an arrest of the cell cycle in the G1 phase.[1][4] At a concentration of 0.3 μM, this compound has been shown to induce G1 arrest in MCF-7 and MDA-MB-468 breast cancer cells.[4]

-

G2 Phase Arrest: Inhibition of CDK1/cyclin B, the master regulator of the G2/M transition, prevents the cell from entering mitosis, resulting in G2 arrest.[4]

Targeting Transcriptional CDKs

A key feature of this compound is its potent inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb).[1] CDK9 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII), a critical step for transcriptional elongation.[5] By inhibiting CDK9, this compound leads to a global downregulation of transcription, particularly of short-lived mRNAs that encode for proteins crucial for cell survival and proliferation, such as the anti-apoptotic protein Mcl-1.[5][6] This transcriptional repression is a major contributor to the pro-apoptotic activity of this compound.

Quantitative Data

The inhibitory potency of this compound has been quantified across various kinases and cancer cell lines.

| Target Kinase | IC50 (nM) |

| CDK1 | ~30-41 |

| CDK2 | ~41-170 |

| CDK4 | ~41-100 |

| CDK6 | ~41 |

| CDK7 | ~300-875 |

| CDK9 | <3 - 100 |

| GSK-3 | 280 |

| p38α | 1340 |

| p38β | 1820 |

| p38γ | 650 |

| p38δ | 450 |

| Table 1: Inhibitory concentration (IC50) of this compound against various protein kinases. Data compiled from multiple sources.[1][2][4][7][8] |

| Cell Line | Cancer Type | IC50 (nM) |

| LNCaP | Prostate Cancer | 16 |

| K562 | Chronic Myelogenous Leukemia | 130 |

| HCT116 | Colon Cancer | 13 |

| A2780 | Ovarian Cancer | 15 |

| PC3 | Prostate Cancer | 10 |

| Mia PaCa-2 | Pancreatic Cancer | 36 |

| Hut78 | Cutaneous T-cell Lymphoma | <100 |

| Table 2: Cytotoxic activity (IC50) of this compound in various human cancer cell lines. Data compiled from multiple sources.[2][4] |

Signaling Pathways

The inhibition of CDKs by this compound triggers a cascade of downstream events that culminate in cell cycle arrest and apoptosis.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the effects of this compound on cell cycle arrest.

Cell Viability Assay (MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0-1000 nM) for a specified period (e.g., 72 hours).[4]

-

MTS Reagent Addition: Add MTS reagent, in combination with phenazine methosulfate, to each well.[4]

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490-492 nm using a microplate reader.[4]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.

-

Cell Culture and Treatment: Culture cells to 60-70% confluency and treat with this compound at the desired concentration and duration.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.[4]

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[4]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. PI fluoresces when bound to DNA, and the intensity of fluorescence is proportional to the DNA content.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blotting for Cell Cycle Proteins

This technique is used to detect changes in the expression and phosphorylation status of key cell cycle regulatory proteins.

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against proteins of interest (e.g., phospho-Rb, total Rb, Cyclin D1, p27, cleaved PARP).

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound is a potent inhibitor of cyclin-dependent kinases that effectively induces cell cycle arrest at the G1 and G2 phases. Its dual action on both cell cycle and transcriptional CDKs makes it a powerful tool for cancer research and a potential therapeutic agent. The ability to arrest cell proliferation and induce apoptosis in a broad range of tumor cells underscores the critical role of CDKs in maintaining the malignant phenotype. The experimental protocols and data presented in this guide provide a framework for the continued investigation of this compound and the development of next-generation CDK inhibitors for cancer therapy.

References

- 1. Page loading... [guidechem.com]

- 2. Flavopiridol (this compound), a Cyclin-dependent Kinases (CDKs) Inhibitor, Found Synergy Effects with Niclosamide in Cutaneous T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. The cyclin-dependent kinase inhibitor flavopiridol (this compound) inhibits metastasis of human osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. researchgate.net [researchgate.net]

- 8. cancer-research-network.com [cancer-research-network.com]

Alvocidib-Induced Apoptosis Signaling Cascade: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alvocidib (formerly known as flavopiridol) is a potent small molecule inhibitor of cyclin-dependent kinases (CDKs) that has demonstrated significant anti-cancer activity by inducing apoptosis in various hematological malignancies and solid tumors.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound-induced apoptosis. It details the core signaling cascade, presents quantitative data from preclinical and clinical studies, outlines key experimental protocols for investigating this pathway, and provides visual representations of the signaling events. The primary mechanism of this compound's pro-apoptotic action involves the inhibition of CDK9, leading to the transcriptional downregulation of the anti-apoptotic protein Mcl-1, a key member of the Bcl-2 family.[3] This event triggers the intrinsic apoptotic pathway, characterized by mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals working to understand and therapeutically exploit the this compound-induced apoptotic pathway.

Core Signaling Cascade

This compound's primary mechanism for inducing apoptosis is initiated by its potent inhibition of cyclin-dependent kinases (CDKs).[4] While it is a broad-spectrum CDK inhibitor, its preferential and potent inhibition of CDK9 is central to its pro-apoptotic effects.

1.1. Inhibition of CDK9 and Transcriptional Repression

CDK9 is a critical component of the positive transcription elongation factor b (P-TEFb) complex. P-TEFb phosphorylates the C-terminal domain of RNA polymerase II (RNAPII), a necessary step for the elongation of transcription for a variety of genes, particularly those with short-lived mRNA transcripts. Many of these genes encode proteins crucial for cell survival, including anti-apoptotic proteins.

This compound competes with ATP for the binding pocket of CDK9, effectively inhibiting its kinase activity.[4] This lack of RNAPII phosphorylation leads to a halt in transcriptional elongation and a subsequent rapid decline in the mRNA levels of key survival proteins.

1.2. Downregulation of Mcl-1

A primary and critical target of this compound-mediated transcriptional repression is the Myeloid Cell Leukemia-1 (Mcl-1) gene.[3] Mcl-1 is an anti-apoptotic member of the Bcl-2 protein family that sequesters pro-apoptotic BH3-only proteins (e.g., Bim, Puma, Noxa) and directly inhibits the pro-apoptotic effector proteins Bak and Bax. Due to the short half-life of both its mRNA and protein, Mcl-1 levels are highly dependent on continuous transcription. This compound's inhibition of CDK9 leads to a rapid and dramatic decrease in Mcl-1 protein levels.[3]

1.3. Activation of the Intrinsic Apoptotic Pathway

The depletion of Mcl-1 disrupts the balance of pro- and anti-apoptotic Bcl-2 family proteins at the mitochondrial outer membrane. This leads to the activation of the pro-apoptotic effector proteins Bak and Bax, which oligomerize to form pores in the mitochondrial outer membrane. This process, known as mitochondrial outer membrane permeabilization (MOMP), results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.

1.4. Caspase Activation

Once in the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which, in the presence of dATP, oligomerizes to form the apoptosome. The apoptosome then recruits and activates pro-caspase-9, an initiator caspase. Activated caspase-9, in turn, cleaves and activates effector caspases, primarily caspase-3. Effector caspases are responsible for the execution phase of apoptosis, cleaving a multitude of cellular substrates and leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death. While some studies have suggested caspase-independent mechanisms, the activation of the caspase cascade is a well-documented consequence of this compound treatment in many cancer cell types.

1.5. Role of Other Signaling Pathways

In addition to the core CDK9-Mcl-1 axis, this compound has been shown to modulate other signaling pathways that can contribute to its pro-apoptotic effects. These include the inhibition of other CDKs (CDK1, CDK2, CDK4, CDK6) leading to cell cycle arrest, and effects on the NF-κB and STAT3 pathways.[5][1][4]

Quantitative Data

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 | Cell Line/System | Reference |

| CDK1 | 30 nM | Kinase Assay | [4][6] |

| CDK2 | 170 nM | Kinase Assay | [4][6] |

| CDK4 | 100 nM | Kinase Assay | [4][6] |

| CDK6 | ~100 nM | Kinase Assay | [4] |

| CDK9 | 20-100 nM | Kinase Assay | [4] |

| p38α | 1.34 µM | Kinase Assay | [5][1][2][7] |

| p38β | 1.82 µM | Kinase Assay | [5][1][2][7] |

| p38γ | 0.65 µM | Kinase Assay | [5][1][2][7] |

| p38δ | 0.45 µM | Kinase Assay | [5][1][2][7] |

| Hut78 (CTCL) | <100 nM | MTS Assay | [5][1][2][7] |

| LNCAP (Prostate) | 16 nM | MTS Assay | [4] |

| K562 (Leukemia) | 130 nM | MTS Assay | [4] |

| ST-1 (ATL) | 30.1 nM | Cell Viability Assay | [8] |

| KOB (ATL) | 60.1 nM | Cell Viability Assay | [8] |

| KK-1 (ATL) | 55.8 nM | Cell Viability Assay | [8] |

Table 2: this compound-Induced Apoptosis in Cancer Cell Lines

| Cell Line | Concentration | Time (hours) | % Apoptotic Cells | Reference |

| Hut78 (CTCL) | 240 nM | 48 | 31% | [5][1][2] |

| ST-1 (ATL) | 100 nM | 72 | 15.8 ± 3.1% | [8] |

| KOB (ATL) | 100 nM | 72 | 19.6 ± 1.0% | [8] |

| KK-1 (ATL) | 100 nM | 72 | 16.5 ± 0.3% | [8] |

Table 3: Clinical Trial Results with this compound-Containing Regimens

| Clinical Trial | Patient Population | Regimen | Key Finding | Reference |

| NCT01349972 | Newly Diagnosed High-Risk AML | This compound, Cytarabine, Mitoxantrone (FLAM) vs. Cytarabine + Daunorubicin (7+3) | Higher complete remission (CR) rates with FLAM, but no significant difference in overall survival (OS). | [9] |

| Phase II | Refractory, Metastatic Pancreatic Cancer | This compound + Docetaxel | Minimal activity and significant toxicity. | [10] |

Experimental Protocols

3.1. Cell Viability Assay (MTS Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound-containing medium or vehicle control.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., from Promega's CellTiter 96® AQueous One Solution Cell Proliferation Assay) to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. IC50 values can be determined by plotting cell viability against the log of this compound concentration and fitting the data to a dose-response curve.[11]

3.2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic cells following this compound treatment.[12][13][14]

-

Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound or vehicle control for the specified time.

-

Cell Harvesting: For suspension cells, collect the cells by centrifugation. For adherent cells, collect the supernatant (containing detached apoptotic cells) and detach the adherent cells using a gentle method like trypsinization. Combine the detached and supernatant cells.

-

Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300-400 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[13][14]

3.3. Western Blot Analysis of Apoptotic Proteins

This protocol is used to detect changes in the expression levels of key proteins in the apoptotic pathway, such as Mcl-1 and other Bcl-2 family members, following this compound treatment.[15][16]

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Separate the protein samples on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Mcl-1, Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15][16]

3.4. In Vitro CDK Kinase Assay

This assay is used to determine the direct inhibitory effect of this compound on the kinase activity of specific CDKs.[17][18]

-

Reaction Setup: In a 384-well plate, prepare a reaction mixture containing the recombinant CDK/cyclin complex (e.g., CDK9/Cyclin T1), a suitable substrate (e.g., a peptide substrate), and various concentrations of this compound in a kinase buffer.

-

ATP Addition: Initiate the kinase reaction by adding ATP to the mixture.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as the ADP-Glo™ Kinase Assay (Promega), which measures the amount of ADP produced.

-

Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value.[17][18]

Visualizations

References

- 1. scientificarchives.com [scientificarchives.com]

- 2. scientificarchives.com [scientificarchives.com]

- 3. The cyclin-dependent kinase inhibitor flavopiridol induces apoptosis in multiple myeloma cells through transcriptional repression and down-regulation of Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Flavopiridol (this compound), a Cyclin-dependent Kinases (CDKs) Inhibitor, Found Synergy Effects with Niclosamide in Cutaneous T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound inhibits IRF4 expression via super‐enhancer suppression and adult T‐cell leukemia/lymphoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Final results of a randomized multicenter phase II study of this compound, cytarabine, and mitoxantrone versus cytarabine and daunorubicin (7 + 3) in newly diagnosed high-risk acute myeloid leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A phase II study of flavopiridol (this compound) in combination with docetaxel in refractory, metastatic pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. broadpharm.com [broadpharm.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 15. benchchem.com [benchchem.com]

- 16. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 17. Discovery of Potential Inhibitors of CDK1 by Integrating Pharmacophore-Based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation Studies, and Evaluation of Their Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

Preclinical Profile of Alvocidib: A Cyclin-Dependent Kinase Inhibitor in Solid Tumors

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Alvocidib (formerly known as flavopiridol) is a potent small molecule inhibitor of cyclin-dependent kinases (CDKs), with primary activity against CDK9. In preclinical studies across a range of solid tumors, this compound has demonstrated significant anti-proliferative and pro-apoptotic activity. Its mechanism of action is centered on the inhibition of transcriptional elongation through the suppression of CDK9, leading to the downregulation of key anti-apoptotic proteins, most notably Myeloid Cell Leukemia 1 (MCL-1). This technical guide provides a comprehensive overview of the preclinical data for this compound in solid tumors, including in vitro efficacy, in vivo models, and detailed experimental protocols. The information presented herein is intended to serve as a resource for researchers and professionals in the field of oncology drug development.

In Vitro Efficacy of this compound in Solid Tumor Cell Lines

This compound has demonstrated potent cytotoxic and anti-proliferative effects across a diverse panel of human solid tumor cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, have been determined in numerous studies. The following table summarizes the IC50 values of this compound in various solid tumor cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Citation |

| Breast Cancer | |||

| MCF-7 | Breast Adenocarcinoma | ~30 - 100 | [1][2] |

| MDA-MB-468 | Breast Adenocarcinoma | ~30 - 100 | [2] |

| Prostate Cancer | |||

| LNCaP | Prostate Carcinoma | 16 | [2] |

| PC3 | Prostate Adenocarcinoma | 10 | [2] |

| DU-145 | Prostate Carcinoma | 126.2 | [3] |

| Colon Cancer | |||

| HCT116 | Colorectal Carcinoma | 13 | [2] |

| CACO-2 | Colorectal Adenocarcinoma | - | [2] |

| Lung Cancer | |||

| A549 | Lung Carcinoma | - | [2] |

| Pancreatic Cancer | |||

| Mia PaCa-2 | Pancreatic Carcinoma | 36 | [2] |

| Ovarian Cancer | |||

| A2780 | Ovarian Carcinoma | 15 | [2] |

| Other | |||

| K562 | Chronic Myelogenous Leukemia | 130 | [2] |

| HL60 | Acute Promyelocytic Leukemia | - | [2] |

In Vivo Preclinical Models of this compound in Solid Tumors

The anti-tumor activity of this compound has been evaluated in several preclinical xenograft models of human solid tumors. These studies have demonstrated the potential of this compound to inhibit tumor growth in a living organism.

| Tumor Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Citation |

| Esophageal Cancer | TE8 human esophageal SCC in SCID mice | 10 mg/kg body weight | Significant reduction in tumor volume | [4] |

| Ovarian Cancer | A2780 human ovarian carcinoma in nude mice | 7.5 mg/kg for 7 days | 1.5 log cell kill (LCK) | [2] |

| Prostate Cancer | AILNCaP14 CRPC in vivo | Not specified | Significantly attenuated tumor growth | [5] |

| Prostate Cancer | VCaP CRPC xenograft model | Not specified | Effectively attenuated tumor growth | [5] |

| Prostate Cancer | Patient-derived xenograft (PDX) model of CRPC | Not specified | Successfully suppressed tumor growth | [5] |

Mechanism of Action of this compound

This compound's primary mechanism of action is the inhibition of cyclin-dependent kinase 9 (CDK9). CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for transcriptional elongation. By inhibiting CDK9, this compound effectively stalls transcription, leading to the rapid depletion of short-lived mRNA transcripts and their corresponding proteins.[6][7]

A critical downstream effect of this transcriptional inhibition is the downregulation of the anti-apoptotic protein MCL-1.[8] The depletion of MCL-1 shifts the cellular balance towards apoptosis, leading to programmed cell death in cancer cells.[9] Additionally, this compound has been shown to inhibit other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which contributes to its ability to induce cell cycle arrest, primarily at the G1 phase.[1][2] The inhibition of these CDKs prevents the phosphorylation of the retinoblastoma protein (Rb), maintaining its suppression of E2F transcription factors and blocking entry into the S phase.[1]

Signaling Pathway of this compound-Induced Apoptosis

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used in the preclinical evaluation of this compound.

Cell Viability Assay (MTS Assay)

This protocol is adapted from methodologies used to assess the cytotoxicity of CDK inhibitors.[2]

-

Cell Seeding: Plate solid tumor cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the existing medium from the cells and add 100 µL of the this compound dilutions or vehicle control (e.g., DMSO) to the respective wells.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent, in combination with an electron coupling reagent (e.g., phenazine methosulfate), to each well.

-

Incubation with MTS: Incubate the plates for 1-4 hours at 37°C.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log of the this compound concentration to determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for MCL-1 and Cyclin D1

This protocol provides a general framework for assessing protein expression levels following this compound treatment.[10][11]

-

Cell Treatment and Lysis: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes at 95°C.

-

SDS-PAGE: Separate the protein lysates on a 4-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against MCL-1, Cyclin D1, and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol is a standard method for analyzing cell cycle distribution.[12][13][14]

-

Cell Seeding and Treatment: Plate cells in 6-well plates and treat with this compound or vehicle control for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the fluorescence emission at approximately 617 nm.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Tumor Xenograft Study

This protocol provides a general workflow for evaluating the in vivo efficacy of this compound.[15]

-

Cell Culture and Preparation: Culture the desired human solid tumor cell line under standard conditions. Harvest the cells during the exponential growth phase and resuspend them in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1-10 x 10^6 cells per 100-200 µL.

-

Animal Model: Use immunodeficient mice (e.g., nude or SCID), 6-8 weeks old. Allow the animals to acclimatize for at least one week before the study begins.

-

Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Calculate the tumor volume using the formula: (Length x Width^2) / 2.

-

Randomization and Treatment: Once the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control (vehicle) groups. Administer this compound via the appropriate route (e.g., intraperitoneal or intravenous) according to the specified dosing schedule.

-

Efficacy and Toxicity Monitoring: Continue to measure tumor volume and body weight throughout the study. Monitor the animals for any signs of toxicity.

-

Study Endpoint and Tissue Collection: The study is typically terminated when the tumors in the control group reach a predetermined size. At the endpoint, euthanize the mice, and excise and weigh the tumors.

-

Data Analysis: Calculate the tumor growth inhibition (TGI) and perform statistical analysis to determine the significance of the anti-tumor effect of this compound.

Conclusion

The preclinical data for this compound in solid tumors demonstrate its potential as a therapeutic agent. Its well-defined mechanism of action, centered on the inhibition of CDK9 and subsequent induction of apoptosis, provides a strong rationale for its clinical development. The in vitro and in vivo studies summarized in this guide highlight its activity across a range of solid tumor types. The provided experimental protocols offer a foundation for further preclinical investigation into the efficacy and mechanisms of this compound and other CDK inhibitors. Further research, particularly in combination with other anti-cancer agents, is warranted to fully elucidate the therapeutic potential of this compound in the treatment of solid malignancies.

References

- 1. Page loading... [guidechem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. rsc.org [rsc.org]

- 4. This compound (Flavopiridol) suppresses tumor growth in SCID mice with human esophageal cancer xenografts without inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Newly developed preclinical models reveal broad‐spectrum CDK inhibitors as potent drugs for CRPC exhibiting primary resistance to enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]